molecular formula C11H13BrO3 B7976056 Ethyl 2-(4-bromo-3-methylphenoxy)acetate

Ethyl 2-(4-bromo-3-methylphenoxy)acetate

Cat. No.: B7976056
M. Wt: 273.12 g/mol
InChI Key: SVHSPSCBZAFJIR-UHFFFAOYSA-N
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Description

Ethyl 2-(4-bromo-3-methylphenoxy)acetate is an organic compound with the molecular formula C11H13BrO3 It is a derivative of phenoxyacetic acid, where the phenoxy group is substituted with a bromine atom at the 4-position and a methyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(4-bromo-3-methylphenoxy)acetate typically involves the reaction of 4-bromo-3-methylphenol with ethyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:

4-bromo-3-methylphenol+ethyl chloroacetateK2CO3,solventethyl 2-(4-bromo-3-methylphenoxy)acetate\text{4-bromo-3-methylphenol} + \text{ethyl chloroacetate} \xrightarrow{\text{K}_2\text{CO}_3, \text{solvent}} \text{this compound} 4-bromo-3-methylphenol+ethyl chloroacetateK2​CO3​,solvent​ethyl 2-(4-bromo-3-methylphenoxy)acetate

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using similar reaction conditions, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and reproducibility.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid or an aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide (NaN3) in DMF at room temperature.

    Oxidation: Potassium permanganate (KMnO4) in aqueous solution under reflux.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether at low temperatures.

Major Products:

    Substitution: Ethyl 2-(4-azido-3-methylphenoxy)acetate.

    Oxidation: Ethyl 2-(4-bromo-3-carboxyphenoxy)acetate.

    Reduction: Ethyl 2-(4-bromo-3-methylphenoxy)ethanol.

Scientific Research Applications

Ethyl 2-(4-bromo-3-methylphenoxy)acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 2-(4-bromo-3-methylphenoxy)acetate depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The bromine and methyl groups can influence the compound’s binding affinity and specificity for its molecular targets.

Comparison with Similar Compounds

  • Ethyl 2-(4-bromo-3-chlorophenoxy)acetate
  • Ethyl 2-(4-bromo-3-fluorophenoxy)acetate
  • Ethyl 2-(4-bromo-3-nitrophenoxy)acetate

Comparison: Ethyl 2-(4-bromo-3-methylphenoxy)acetate is unique due to the presence of both a bromine atom and a methyl group on the phenoxy ring. This combination can influence its reactivity and interactions with other molecules. Compared to its analogs with different substituents, it may exhibit different physical properties, reactivity, and biological activity.

Properties

IUPAC Name

ethyl 2-(4-bromo-3-methylphenoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO3/c1-3-14-11(13)7-15-9-4-5-10(12)8(2)6-9/h4-6H,3,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVHSPSCBZAFJIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC(=C(C=C1)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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